

# Rapastinel Acetate's Phase III Failure: A Comparative Analysis of Novel Antidepressants

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Compound of Interest		
Compound Name:	Rapastinel acetate	
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The landscape of treatment for major depressive disorder (MDD) has been significantly shaped by both the successes and failures of novel drug candidates. **Rapastinel acetate** (GLYX-13), a once-promising N-methyl-D-aspartate (NMDA) receptor modulator, represents a notable setback after failing to demonstrate efficacy in Phase III clinical trials. This guide provides a detailed comparison of Rapastinel with two successful alternatives that have since emerged: the NMDA receptor antagonist esketamine and the GABAA receptor positive allosteric modulator zuranolone. By examining their clinical trial data, experimental protocols, and mechanisms of action, we can gain valuable insights into the complexities of developing new treatments for depression.

The core reason for the failure of **Rapastinel acetate** in its pivotal Phase III clinical trial program (consisting of studies RAP-MD-01, RAP-MD-02, and RAP-MD-03) was its inability to differentiate from placebo on the primary and key secondary endpoints.[1][2][3] These trials were designed to evaluate Rapastinel as an adjunctive therapy for patients with MDD who had a partial response to ongoing antidepressant therapy.[1] Despite being well-tolerated, the investigational drug did not show a statistically significant improvement in depressive symptoms compared to a placebo.

In contrast, esketamine and zuranolone have successfully navigated Phase III trials and gained regulatory approval, offering new hope for patients with MDD. Esketamine, administered as a nasal spray, demonstrated a rapid and significant reduction in depressive symptoms in patients with treatment-resistant depression. Zuranolone, an oral medication, has also shown significant efficacy in improving depressive symptoms in patients with MDD and postpartum depression.



This guide will delve into the specifics of these clinical trials, presenting a side-by-side comparison of their methodologies and outcomes. Furthermore, we will explore the distinct signaling pathways targeted by each of these drugs, providing a molecular basis for their differing clinical results.

## **Quantitative Data Comparison**

The following tables summarize the key quantitative data from the Phase III clinical trials of **Rapastinel acetate**, esketamine, and zuranolone.

Table 1: Rapastinel Acetate Phase III Trial (RAP-MD-01, -02, -03) Efficacy Data	
Endpoint	Result
Primary Endpoint: Change from Baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) Total Score at Week 3	Did not differentiate from placebo (Specific data not publicly released)
Key Secondary Endpoints	Did not differentiate from placebo (Specific data not publicly released)
Table 2: Esketamine Phase III Trial (TRANSFORM-2) Efficacy Data	
Endpoint	Result
Primary Endpoint: Change from Baseline in MADRS Total Score at Day 28	Esketamine + Oral Antidepressant: Statistically significant improvement compared to placebo + oral antidepressant (p=0.02)
Least Squares Mean Difference from Placebo	-4.0 (95% CI, -7.31 to -0.64)
Response Rate (≥50% reduction in MADRS score) at Day 28	Esketamine 56mg/84mg + AD: 53.1% - 54.1%Placebo + AD: 38.9%
Remission Rate (MADRS score ≤12) at Day 28	Esketamine 56mg/84mg + AD: 36.0% - 38.8%Placebo + AD: 30.6%



Table 3: Zuranolone Phase III Trial (WATERFALL Study) Efficacy Data	
Endpoint	Result
Primary Endpoint: Change from Baseline in 17- item Hamilton Rating Scale for Depression (HAMD-17) Total Score at Day 15	Zuranolone 50mg: Statistically significant improvement compared to placebo (p=0.0141)
Least Squares Mean Change from Baseline in HAMD-17	Zuranolone 50mg: -14.1Placebo: -12.3
Least Squares Mean Difference from Placebo	-1.7
Table 4: Zuranolone Phase III Trial (SKYLARK Study - Postpartum Depression) Efficacy Data	
Endpoint	Result
Primary Endpoint: Change from Baseline in HAMD-17 Total Score at Day 15	Zuranolone 50mg: Statistically significant improvement compared to placebo
Least Squares Mean Change from Baseline in HAMD-17	Zuranolone 50mg: -15.6Placebo: -11.6
Least Squares Mean Difference from Placebo	-4.0

## Experimental Protocols Rapastinel Acetate (RAP-MD-01, -02, -03 Trials)

Objective: To evaluate the efficacy, safety, and tolerability of Rapastinel as an adjunctive therapy in patients with MDD who have a partial response to antidepressant therapy (ADT).

Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.

Patient Population: Adults (18-65 years) with a diagnosis of MDD who had a partial response to a stable dose of an oral antidepressant.



#### Intervention:

- RAP-MD-01 & -03: Intravenous (IV) infusion of Rapastinel 450 mg or placebo once weekly for three weeks, in addition to their ongoing ADT.
- RAP-MD-02: Included two dose arms of Rapastinel (225 mg and 450 mg) and a placebo group, administered under the same conditions as the other trials.

Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of week 3.

Key Secondary Outcome Measures: Included assessments of safety and tolerability.

### **Esketamine (TRANSFORM-2 Trial)**

Objective: To evaluate the efficacy and safety of flexibly dosed esketamine nasal spray plus a newly initiated oral antidepressant in patients with treatment-resistant depression.

Study Design: A Phase 3, randomized, double-blind, active-controlled study.

Patient Population: Adults (18-64 years) with moderate to severe MDD who had not responded to at least two different oral antidepressants in the current depressive episode.

#### Intervention:

- Patients were randomized to receive either esketamine nasal spray (flexibly dosed at 56 mg or 84 mg) or a placebo nasal spray, twice weekly for four weeks.
- All patients also initiated a new oral antidepressant at the start of the treatment period.

Primary Outcome Measure: Change from baseline in the MADRS total score at day 28.

Key Secondary Outcome Measures: Included onset of clinical response and remission rates.

### **Zuranolone (SKYLARK Study)**

Objective: To evaluate the efficacy and safety of zuranolone in adult women with postpartum depression (PPD).



Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

Patient Population: Adult women with severe PPD (HAMD-17 total score ≥26).

#### Intervention:

 Patients were randomized to receive either zuranolone 50 mg or placebo orally, once daily in the evening for 14 days.

Primary Outcome Measure: Change from baseline in the 17-item Hamilton Rating Scale for Depression (HAMD-17) total score at day 15.

Key Secondary Outcome Measures: Included change from baseline in HAMD-17 score at other time points and response and remission rates.

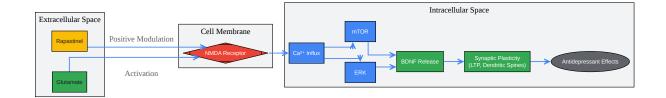
## **Signaling Pathways and Mechanisms of Action**

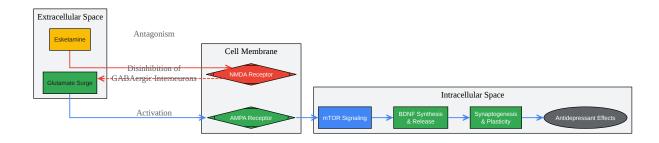
The distinct clinical outcomes of Rapastinel, esketamine, and zuranolone can be attributed to their different molecular targets and mechanisms of action.

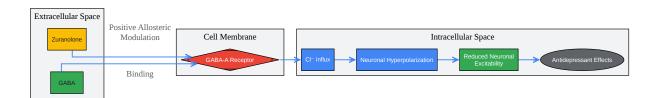
## Rapastinel: A Positive Allosteric Modulator of the NMDA Receptor

Rapastinel was designed as a positive allosteric modulator of the NMDA receptor. It was believed to act at the glycine-binding site of the NMDA receptor, enhancing its function. The proposed mechanism involved the potentiation of NMDA receptor-mediated synaptic plasticity, leading to an increase in the formation of dendritic spines and enhanced long-term potentiation (LTP). This was hypothesized to trigger downstream signaling cascades, including the activation of mTOR and ERK pathways, and an increase in brain-derived neurotrophic factor (BDNF) release, ultimately leading to antidepressant effects.









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### References

- 1. Allergan Announces Phase 3 Results for Rapastinel as an Adjunctive Treatment of Major Depressive Disorder (MDD) [prnewswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. news.abbvie.com [news.abbvie.com]
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